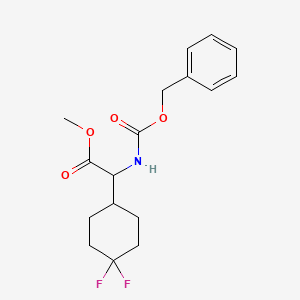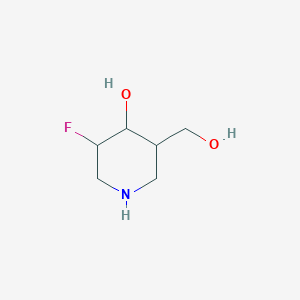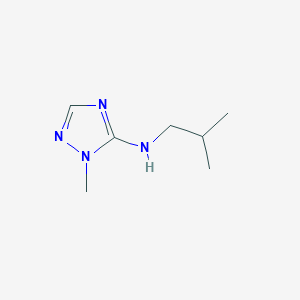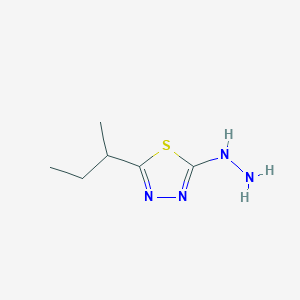
trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O3S and a molecular weight of 278.4 g/mol . This compound is characterized by the presence of a thiomethyl group attached to a benzoyl moiety, which is further connected to a cyclohexane ring bearing a carboxylic acid group . It is primarily used in research and development settings, particularly in the fields of organic synthesis and pharmaceutical testing .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the thiomethylation of benzoyl chloride to form 4-thiomethylbenzoyl chloride.
Cyclohexane Ring Formation: The 4-thiomethylbenzoyl chloride is then reacted with cyclohexanone in the presence of a base to form the corresponding cyclohexane derivative.
Carboxylation: The final step involves the carboxylation of the cyclohexane derivative to yield trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Thiomethylation: Large-scale thiomethylation of benzoyl chloride.
Cyclohexane Derivative Formation: Reaction with cyclohexanone in industrial reactors.
Carboxylation: Carboxylation using industrial-grade reagents and catalysts.
化学反応の分析
Types of Reactions:
Oxidation: The thiomethyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The thiomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl cyclohexane derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
作用機序
The mechanism of action of trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The benzoyl moiety can participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their function and activity .
類似化合物との比較
- Trans-2-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid
- Trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid
- Trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid
Uniqueness:
- The presence of the thiomethyl group in trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid imparts unique chemical reactivity and biological activity compared to its analogs.
- The thiomethyl group can undergo specific oxidation and substitution reactions that are not possible with other substituents like bromine, methyl, or chlorine .
特性
分子式 |
C15H16O3S |
|---|---|
分子量 |
276.4 g/mol |
IUPAC名 |
(1R,2R)-2-(4-methanethioylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H16O3S/c16-14(11-7-5-10(9-19)6-8-11)12-3-1-2-4-13(12)15(17)18/h5-9,12-13H,1-4H2,(H,17,18)/t12-,13-/m1/s1 |
InChIキー |
BOYOAPNHTKHQRJ-CHWSQXEVSA-N |
異性体SMILES |
C1CC[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)C=S)C(=O)O |
正規SMILES |
C1CCC(C(C1)C(=O)C2=CC=C(C=C2)C=S)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)
![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)






![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)
![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)

